molecular formula C16H18N2O3S B4435031 N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide

N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4435031
M. Wt: 318.4 g/mol
InChI Key: UGJLKRWLTNDRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research. This compound is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes such as pain management, appetite regulation, and immune function.

Mechanism of Action

N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are found throughout the body and are involved in various physiological processes. When N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide binds to these receptors, it activates a signaling cascade that leads to the modulation of neurotransmitter release and cellular signaling pathways. This ultimately leads to the physiological effects that are associated with cannabinoid receptor activation.
Biochemical and Physiological Effects:
The activation of cannabinoid receptors by N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide can lead to various biochemical and physiological effects. For example, N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain and inflammation, increase appetite, and modulate immune function. Additionally, N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments is its potency as a cannabinoid receptor agonist. This allows for the investigation of the effects of cannabinoid receptor activation on various physiological processes. However, one limitation of using N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide. One direction is the investigation of the potential therapeutic uses of N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide in the treatment of pain, anxiety, and other disorders. Additionally, the development of new synthetic cannabinoids based on the structure of N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide may lead to the discovery of more potent and selective cannabinoid receptor agonists. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide may lead to the development of new drugs for therapeutic use.

Scientific Research Applications

N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide has been used in various scientific studies to investigate the role of cannabinoid receptors in different physiological processes. For example, N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide has been used to study the effect of cannabinoid receptor activation on pain management, anxiety, and immune function. Additionally, N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide has been used to investigate the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, which can help in the development of new drugs for therapeutic use.

properties

IUPAC Name

3-(methanesulfonamido)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-6-8-13(9-7-12)11-17-16(19)14-4-3-5-15(10-14)18-22(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJLKRWLTNDRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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